Product packaging for Copper hydrogen phosphate(Cat. No.:CAS No. 13587-24-1)

Copper hydrogen phosphate

Cat. No.: B084746
CAS No.: 13587-24-1
M. Wt: 159.53 g/mol
InChI Key: CSCNMBQITNFHLH-UHFFFAOYSA-L
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Description

Copper Hydrogen Phosphate (CuHPO₄) is an advanced inorganic compound of significant interest in multidisciplinary research due to its catalytic, antibacterial, and bioactive properties. It is characterized by its distinctive blue-green color and crystalline structure, often forming sophisticated micro- and nanostructures such as nanosheet-assembled microspheres . In environmental remediation research , this compound acts as a highly effective heterogeneous Fenton-like catalyst. It facilitates the degradation of antibiotic pollutants, such as ciprofloxacin, in water by generating potent hydroxyl radicals (•OH) upon activation with H₂O₂ . Its catalytic performance is significantly enhanced under visible light, making it a promising material for photo-assisted advanced oxidation processes . For antibacterial and biomedical applications , its mechanism is twofold. Firstly, the material can exhibit a peroxidase-like activity, catalyzing the conversion of H₂O₂ into reactive oxygen species (ROS) that exert oxidative stress on bacterial cells . Secondly, the slow release of copper ions leads to physical disruption of bacterial membranes and inhibition of essential cellular functions, providing a broad-spectrum antibacterial effect with a low potential for inducing bacterial resistance . This combination makes it a compelling agent for developing antibacterial coatings and functional composites. Recent pioneering work in regenerative medicine has incorporated this compound nanosheets into injectable, tissue-adhesive hydrogels. These functional biomaterials demonstrate an excellent ability to promote angiogenesis (the formation of new blood vessels) and epithelial cell migration, which are critical for wound healing and tissue regeneration, such as in tracheal mucosal repair . The compound can be synthesized through various methods, including facile precipitation and hydrothermal routes, which allow for control over its morphology and particle size . This product is provided for research applications only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuHO4P B084746 Copper hydrogen phosphate CAS No. 13587-24-1

Properties

CAS No.

13587-24-1

Molecular Formula

CuHO4P

Molecular Weight

159.53 g/mol

IUPAC Name

copper;hydrogen phosphate

InChI

InChI=1S/Cu.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2

InChI Key

CSCNMBQITNFHLH-UHFFFAOYSA-L

SMILES

OP(=O)([O-])[O-].[Cu+2]

Canonical SMILES

[H+].[O-]P(=O)([O-])[O-].[Cu+2]

Other CAS No.

13587-24-1

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for the synthesis of copper hydrogen phosphate (B84403) due to their simplicity and scalability. These techniques involve the reaction of soluble copper and phosphate precursors in a liquid medium, leading to the precipitation or crystallization of the desired product.

Wet Chemical Precipitation Techniques

Wet chemical precipitation is a common and straightforward method for producing copper phosphates. This technique typically involves mixing aqueous solutions of a copper salt (e.g., copper sulfate) and a phosphate source (e.g., disodium (B8443419) phosphate) at or near room temperature. ontosight.airesearchgate.net The resulting precipitate's composition and characteristics are highly dependent on several key reaction parameters.

The molar ratio of copper to phosphorus (Cu/P) in the starting materials and the pH of the reaction mixture are critical factors that dictate the composition of the final product. researchgate.net

Cu/P Molar Ratio: Varying the Cu/P ratio can lead to the formation of different copper phosphate species. For instance, in the CuO-P₂O₅-H₂O system, a Cu/P ratio of 2.0 initially yields Cu₈(HPO₄)₂(PO₄)₄·7H₂O, which then transforms into Cu₂(PO₄)OH after 24 hours. researchgate.net Conversely, Cu/P ratios between 0.4 and 1.5 can produce CuHPO₄·H₂O or Cu₈(HPO₄)₂(PO₄)₄·7H₂O depending on the pH. researchgate.net In another example, using copper acetate (B1210297) and diammonium hydrogen phosphate, different molar ratios of Cu²⁺ to PO₄³⁻ (2:1, 1:2, and 1:4) resulted in the formation of various copper hydroxyphosphate architectures. acs.org

pH: The pH of the suspension plays a crucial role in determining which copper phosphate phase is stable and will precipitate. For Cu/P ratios of 0.4-1.5, CuHPO₄·H₂O is formed in a pH range of 0.3-1.4, while Cu₈(HPO₄)₂(PO₄)₄·7H₂O is produced in the pH range of 1.9-2.5. researchgate.net The stability of copper hydrogen phosphate is generally optimal at a pH of 7-8. ontosight.ai Studies on the precipitation of copper solids have shown that pH is a crucial parameter, with permeable precipitate tubes of copper phosphate forming at a high pH of 12.64, while no precipitation is observed at a more acidic pH of 4.19. rsc.org The effectiveness of orthophosphate in reducing copper solubility is also pH-dependent, being particularly effective at a pH below 8. nih.gov

Influence of Cu/P Molar Ratio and pH on Product Composition
Cu/P Molar RatiopH of SuspensionProduct CompositionReference
2.0-Initial: Cu₈(HPO₄)₂(PO₄)₄·7H₂O, Final (after 24h): Cu₂(PO₄)OH researchgate.net
0.4-1.50.3-1.4CuHPO₄·H₂O researchgate.net
0.4-1.51.9-2.5Cu₈(HPO₄)₂(PO₄)₄·7H₂O researchgate.net
-7-8Optimal stability for this compound ontosight.ai

The duration of the reaction, or aging time, and the kinetics of the precipitation process significantly influence the final product.

Aging Time: The composition of the precipitate can change over time. As mentioned earlier, with a Cu/P ratio of 2.0, an initial product transforms into Cu₂(PO₄)OH after aging for 24 hours. researchgate.net In studies of copper precipitation, it was observed that achieving stable soluble copper concentrations could take more than 96 hours, indicating the importance of aging in reaching equilibrium. researchgate.net The aging process allows for the transformation of initially formed, often amorphous or metastable phases, into more stable crystalline forms. researchgate.net

Reaction Kinetics: The rate at which the precipitate forms is influenced by the specific anions present in the solution. For example, in the presence of sulfate, soluble copper concentrations stabilize within 3 minutes, while with other anions, it can take much longer. researchgate.net The degradation of certain compounds in the presence of copper(II) phosphate has been shown to follow pseudo-first-order kinetics. nih.gov The kinetics of copper nanoparticle precipitation in phosphate glass have also been studied, identifying distinct pre-plasmonic and plasmonic stages separated in time. rsc.org

Temperature is a critical parameter that affects both the phase purity and the crystallinity of the synthesized this compound.

Phase Purity: Different copper phosphate phases can be obtained by controlling the reaction temperature. For instance, in the CuSO₄-Na₂HPO₄-H₂O system at 96°C, the initial precipitate is Cu₄(HPO₄)(PO₄)₂·3H₂O, which can transform into other phases depending on the reaction conditions. researchgate.net Thermal treatment of Cu₂(OH)PO₄ at lower temperatures results in libethenite, while at higher temperatures (450°C and above), other copper phosphate species are formed. researchgate.net

Crystallinity: Generally, higher reaction temperatures promote the formation of more crystalline products. nih.govscirp.org For example, in the synthesis of hydroxyapatite (B223615), increasing the synthesis temperature from 120°C to 230°C significantly increased the degree of crystallinity from 26.86% to 56.46%. researchgate.net Similarly, calcination at 600°C can improve the crystallinity of nanoparticles. techno-press.org The thermal stability of the resulting phases is also a consideration; for instance, Cu₂(OH)PO₄ is stable below 650°C. researchgate.net

Temperature Effects on Copper Phosphate Synthesis
Temperature (°C)System/Starting MaterialObserved EffectReference
96CuSO₄-Na₂HPO₄-H₂OInitial formation of Cu₄(HPO₄)(PO₄)₂·3H₂O researchgate.net
250-350Wet chemical precipitationFormation of libethenite (Cu₂(OH)PO₄) researchgate.netresearchgate.net
450Wet chemical precipitationFormation of copper oxy bisphosphate researchgate.net
550-650Wet chemical precipitationFormation of copper dioxide bis(phosphate) and copper orthophosphate researchgate.net
<650Cu₂(OH)PO₄Sample is stable researchgate.net

Hydrothermal Synthesis Pathways

Hydrothermal synthesis is another powerful solution-based method for preparing well-defined crystalline materials. This technique involves carrying out the synthesis in a sealed vessel (autoclave) at elevated temperatures and pressures.

Under hydrothermal conditions, the saturated vapor pressure of the solvent (typically water) plays a significant role in the crystallization process. researchgate.netresearchgate.net This method allows for the synthesis of materials that may not be stable under ambient pressure.

By using CuHPO₄·H₂O as a starting material and treating it hydrothermally in deionized water, octagonal crystals of Cu₂(PO₄)OH can be produced at temperatures between 150-300°C. researchgate.netresearchgate.net At a higher temperature of 350°C for 24 hours or more, granular crystals of Cu₃(PO₄)₂ are formed. researchgate.netresearchgate.net The hydrothermal method can also be used to synthesize copper hydroxyphosphate [Cu₂(OH)PO₄] with complex architectures by simply tuning the initial reagent's molar ratio of Cu²⁺ and PO₄³⁻ at 180°C for 48 hours. acs.org The morphology of the resulting copper hydroxyphosphate can be drastically altered by the addition of different alcohols to the aqueous solvent during hydrothermal synthesis. researchgate.net This approach provides a facile strategy to synthesize copper phosphate crystals with unique morphologies and complex architectures. researchgate.net

Transformation of Precursor Phases (e.g., CuHPO4·H2O or Cu8(HPO4)2(PO4)4·7H2O)

The transformation of precursor phases under hydrothermal conditions is a common route to synthesize various copper(II) phosphates. researchgate.net By starting with a pre-formed copper phosphate compound, such as this compound monohydrate (CuHPO₄·H₂O) or a more complex phase like Cu₈(HPO₄)₂(PO₄)₄·7H₂O, subsequent hydrothermal treatment can induce phase transitions to other crystalline forms. researchgate.net

For instance, when CuHPO₄·H₂O is subjected to hydrothermal processing in deionized water at temperatures between 150-300°C, it transforms into octagonal crystals of copper(II) phosphate hydroxide (B78521) (Cu₂(PO₄)OH). researchgate.net At a higher temperature of 350°C for 24 hours or more, granular crystals of anhydrous copper(II) orthophosphate (Cu₃(PO₄)₂) are formed. researchgate.net The composition of the resulting product can be further influenced by the processing solution. When a 1.0 mol·dm⁻³ H₃PO₄ aqueous solution is used, a new product, Cu₃(PO₄)₂·H₂O, is produced at 200°C. researchgate.net

Similarly, using Cu₈(HPO₄)₂(PO₄)₄·7H₂O as the starting material and treating it hydrothermally in deionized water results in the formation of Cu₂(PO₄)OH across a temperature range of 150-350°C. researchgate.net The introduction of a 1.0 mol·dm⁻³ KF aqueous solution into the hydrothermal process leads to the formation of spherulitic Cu₅(PO₄)₂(OH)₄ at 200°C for 10 hours or more, and at 250°C for 10-24 hours. researchgate.net

Hydrothermal Transformation of Copper Phosphate Precursors
Starting MaterialProcessing SolutionTemperature (°C)Duration (hours)ProductCrystal Morphology
CuHPO₄·H₂ODeionized Water150-300Not SpecifiedCu₂(PO₄)OHOctagonal
CuHPO₄·H₂ODeionized Water350≥ 24Cu₃(PO₄)₂Granular
CuHPO₄·H₂O1.0 mol·dm⁻³ H₃PO₄200Not SpecifiedCu₃(PO₄)₂·H₂ONot Specified
Cu₈(HPO₄)₂(PO₄)₄·7H₂ODeionized Water150-350Not SpecifiedCu₂(PO₄)OHNot Specified
Cu₈(HPO₄)₂(PO₄)₄·7H₂O1.0 mol·dm⁻³ KF200≥ 10Cu₅(PO₅)₂(OH)₄Spherulite
Cu₈(HPO₄)₂(PO₄)₄·7H₂O1.0 mol·dm⁻³ KF25010-24Cu₅(PO₅)₂(OH)₄Spherulite
Single-Step Hydrothermal Transformation for Specific Phases (e.g., Copper Whitlockite)

A single-step hydrothermal method has been successfully employed for the synthesis of specific copper-containing phosphate phases, such as copper whitlockite (B577102) (Cu-WH). researchgate.netrsc.org This process often involves the transformation of a precursor like brushite (CaHPO₄·2H₂O) in the presence of copper ions under controlled pH and temperature conditions. researchgate.netrsc.org

The synthesis of copper whitlockite (Ca₁₈Cu₂(HPO₄)₂(PO₄)₁₂) can be achieved through a dissolution-precipitation process in an aqueous medium under hydrothermal conditions. rsc.org The phase conversion from brushite to Cu-WH occurs in an acidic medium. rsc.org Research has shown that single-phase copper whitlockite with a hexahedral morphology can be synthesized at 220°C for 12 hours at a pH of 2.0, with a copper ion concentration of 5 to 7 mol%. researchgate.net The formation of Cu-WH is sensitive to both the copper ion concentration and the pH of the reaction mixture. researchgate.netrsc.org A very narrow pH range of 6.4 to 6.5 is optimal for obtaining Cu-WH without secondary phases like hydroxyapatite. rsc.org

Large, high-quality single crystals of whitlockite-type compounds, including those doped with magnesium, zinc, and cobalt, have also been grown using a one-step hydrothermal technique. dntb.gov.uaresearchgate.net This demonstrates the potential of this method for producing well-defined crystalline materials for structural analysis. dntb.gov.uaresearchgate.net

Gel Growth Methods for Single Crystal Formation

The gel growth technique is a method used for growing high-quality single crystals of substances that are sparingly soluble. youtube.commdpi.com This method relies on the slow diffusion of reactants through a gel medium, which controls the rate of reaction and subsequent crystal nucleation and growth, often leading to larger and more perfect crystals than those obtained from direct precipitation. youtube.com

The crystallization process in a gel is governed by the diffusion of ions through the gel matrix and their incorporation into the growing crystal phase. youtube.com Several factors influence this process, including the pH, density, temperature, age, and quality of the gel, as well as the purity of the reactants. youtube.com For many materials, a pH range of 3 to 6 is found to be suitable for crystal growth. youtube.com

While specific examples of growing single crystals of "this compound" using the gel method are not extensively detailed in the provided search results, the technique has been successfully applied to grow crystals of other phosphate compounds, such as potassium dihydrogen phosphate (KDP) and calcium hydrogen phosphate dihydrate (CHPD), also known as brushite. youtube.comresearchgate.net For instance, CHPD crystals have been grown using a single diffusion gel technique, and their morphology has been studied. researchgate.net The gel method has also been used to grow single crystals of copper iodate. researchgate.net This suggests the feasibility of applying gel growth methods to obtain single crystals of this compound, which would be valuable for detailed structural and property characterization.

Solid-State and Alternative Synthesis Routes

Beyond solution-based methods, solid-state and other alternative synthetic approaches offer unique pathways to produce this compound and related materials. These methods can be advantageous in terms of solvent-free conditions, scalability, and the ability to generate novel structures and compositions.

Mechanochemical Synthesis Techniques using various Copper Sources (e.g., Copper, CuO, Cu2O, CuHPO4·H2O)

Mechanochemical synthesis utilizes mechanical energy, typically through grinding or milling, to induce chemical reactions and structural transformations in the solid state. ias.ac.in This solvent-free approach is considered a green chemistry method due to reduced solvent waste and often lower energy consumption. ias.ac.inenpress-publisher.com

This technique has been employed for the synthesis of copper-substituted hydroxyapatite (Cu-HA) using various copper sources, including metallic copper, copper(II) oxide (CuO), copper(I) oxide (Cu₂O), and this compound monohydrate (CuHPO₄·H₂O). mdpi.com The reaction efficiency can be influenced by the choice of the copper precursor. For example, the use of CuHPO₄·H₂O as a copper source in the mechanochemical synthesis of Cu-HA was found to be more efficient than using CuO, which is attributed to the presence of crystallization water accelerating the reaction and the phosphate groups facilitating incorporation into the apatite lattice. mdpi.com

Mechanochemical methods have also been applied to the synthesis of copper(I)/N-heterocyclic carbene (NHC) complexes, where milling the ligand precursor with metallic copper powder or using a base like K₃PO₄ with copper(I) chloride can yield the desired products. beilstein-journals.org Furthermore, mechanochemical treatment of synthesized copper orthophosphate (Cu₃(PO₄)₂) and copper cyclo-tetraphosphate (Cu₂P₄O₁₂) powders using a planetary mill has been shown to refine the powders by reducing their crystallinity without altering their chemical structures. researchgate.net

Mechanochemical Synthesis of Copper-Containing Phosphates
Target ProductCopper SourceOther ReactantsKey Findings
Copper-Substituted Hydroxyapatite (Cu-HA)Cu, CuO, Cu₂O, CuHPO₄·H₂OCaHPO₄, CaOCuHPO₄·H₂O was a more efficient copper source than CuO. mdpi.com
Copper(I)/NHC ComplexesMetallic Copper, Copper(I) ChlorideImidazolium salt, K₃PO₄Successful solvent-free synthesis of copper(I)/NHC complexes. beilstein-journals.org
Refined Copper Phosphate PowdersNot Applicable (post-synthesis treatment)Cu₃(PO₄)₂, Cu₂P₄O₁₂Milling reduced crystallinity without changing the chemical structure. researchgate.net

Utilization of Molecular Precursors (e.g., Soluble Copper Phosphinate Complexes) for Catalyst Fabrication

The use of well-defined molecular precursors offers a precise method for fabricating supported catalysts with controlled composition and dispersion. Soluble copper phosphinate complexes have emerged as effective molecular precursors for creating copper-based catalysts enriched with phosphate groups (Cu-phosphate/SiO₂). nih.govchemrxiv.orgchemrxiv.orgnih.gov

This approach involves the deposition of copper phosphinate complexes, such as {Cu(SAAP)}n, [Cu₆(BSAAP)₆], and [Cu₃(NAAP)₃], onto a support material like silica (B1680970) (SiO₂) via wet impregnation. nih.govnih.gov Subsequent calcination and reduction steps transform these precursors into highly dispersed copper phosphate species on the support surface. nih.govchemrxiv.orgnih.gov The primary advantage of using these soluble complexes is the ability to achieve a homogeneous distribution of both copper and phosphorus on the support matrix, leading to the formation of small and uniform nanoparticles. chemrxiv.org

These Cu-phosphate/SiO₂ catalysts have shown interesting properties in applications like ethanol (B145695) dehydrogenation. nih.govchemrxiv.orgnih.gov The presence of the phosphate phase was found to influence the reduction of Cu²⁺, initially hindering it and leading to an unusual increase in catalytic activity over time as the phosphorus content gradually decreased and more copper was reduced. nih.govchemrxiv.orgnih.gov This demonstrates how molecular precursor design can be used to tailor the catalytic behavior of the final material.

Copper Phosphinate Complexes as Molecular Precursors for Catalysts
Precursor ComplexSupportFabrication StepsResulting CatalystApplication
{Cu(SAAP)}n (1)SiO₂Wet impregnation, calcination (500°C), reduction (400°C)CuP-1 (Cu-phosphate/SiO₂)Ethanol Dehydrogenation nih.govnih.gov
[Cu₆(BSAAP)₆] (2)SiO₂Wet impregnation, calcination (500°C), reduction (400°C)CuP-2 (Cu-phosphate/SiO₂)Ethanol Dehydrogenation nih.govnih.gov
[Cu₃(NAAP)₃] (3)SiO₂Wet impregnation, calcination (500°C), reduction (400°C)CuP-3 (Cu-phosphate/SiO₂)Ethanol Dehydrogenation nih.govnih.gov

Control over Morphology and Nanostructure during Synthesis

The morphology and nanostructure of copper phosphate materials are critical factors that influence their properties and performance in various applications, including catalysis and materials science. acs.orgnih.govelsevierpure.com Consequently, significant research efforts have been directed towards controlling these aspects during synthesis.

The choice of copper source and synthesis method plays a crucial role in determining the final nanostructure. For instance, in the synthesis of copper pyrophosphate (Cu₂P₂O₇) for methane (B114726) oxidation catalysis, using Cu(NO₃)₂·3H₂O as the copper source led to a higher yield of formaldehyde (B43269) compared to other precursors, a result attributed to the control over the surface nanostructure. acs.org Similarly, nanostructured catalysts of this compound monohydrate (CuHPO₄·H₂O) have been developed with needle-like nanocrystals. acs.org Upon calcination, these can transform into rod-like nanostructures of α-Cu₂P₂O₇ or irregularly shaped microcrystals, demonstrating that post-synthesis treatment can also modify the morphology. acs.org

Solvothermal reactions have been shown to be effective for the morphology-controlled synthesis of various nanostructures. elsevierpure.com The synthesis of copper hydroxyphosphate (Cu₂(OH)PO₄) crystals with diverse morphologies has been achieved, and their catalytic activity was found to be morphology-dependent. enpress-publisher.com Furthermore, the preparation of nanostructured copper phosphates is of particular interest as it can enhance catalytic and adsorption properties. enpress-publisher.com The ability to control the synthesis to produce specific architectures and morphologies, such as hierarchical superstructures, is a key area of research. enpress-publisher.com

Formation of Self-Assembled Nanostructures

The synthesis of this compound nanostructures through self-assembly represents a sophisticated approach to creating materials with controlled morphology and properties. Research has demonstrated the successful formation of these structures, which exhibit potential for various applications. researchgate.net

A notable method for creating self-assembled hierarchical nanostructures of this compound involves a microwave-hydrothermal process. researchgate.net In this approach, the hydrolysis of phosphate-containing molecules under these conditions provides the phosphate ions necessary to react with a copper source. The resulting this compound nanocrystals, often in the form of nanorods or nanosheets, then self-assemble into more complex three-dimensional structures. researchgate.net The process is valued for being rapid, with microwave heating times potentially as short as five minutes. researchgate.net

The morphology and crystal phase of the final nanostructures are highly dependent on the experimental conditions. Key parameters that are investigated for their influence include:

Temperature: The hydrothermal or microwave temperature affects reaction kinetics and crystal growth.

Time: The duration of the heating phase influences the completeness of the reaction and the extent of self-assembly.

pH: The initial pH of the solution can dictate the specific phosphate species present and their reactivity.

Table 1: Experimental Conditions and Their Effects on Nanostructure Formation

Parameter Influence on Synthesis Typical Characterization Methods
Reaction Temperature Affects the rate of hydrolysis and crystal nucleation and growth. researchgate.net SEM, TEM, XRD
Heating Time Determines the degree of crystallinity and the extent of self-assembly. researchgate.net SEM, TEM, XRD
Solution pH Influences the morphology and crystal phase of the resulting product. researchgate.net SEM, XRD
Precursor Choice The source of copper and phosphate ions can impact the final nanostructure. acs.org XRD, SEM

Direct Synthesis of Specific Stoichiometric Copper Phosphides

This compound and related copper phosphate compounds serve as critical precursors in the synthesis of specific stoichiometric copper phosphides, such as copper(I) phosphide (B1233454) (Cu₃P) and copper diphosphide (CuP₂). These phosphides are noted for their unique electronic structures and potential in applications like energy conversion. mdpi.com The synthesis methods often involve the reduction of the phosphate precursor under controlled conditions.

One significant pathway is the carbothermal reduction of copper phosphate. uctm.edu This process is typically carried out in two main stages. First, at a lower temperature range of 350-400°C, the copper oxide component of the precursor is reduced to metallic copper. In the second stage, occurring at temperatures above 650°C, the phosphorus pentoxide (P₂O₅) component is reduced to elemental phosphorus, which then dissolves into the metallic copper to form the copper-phosphorus alloy or specific phosphide phases. uctm.edu The entire reaction can be conducted at temperatures around 1100°C to ensure the formation of the desired product. uctm.edu

Another prominent method is the temperature-programmed reduction (TPR) . acs.org In a typical TPR synthesis, a copper phosphate precursor is first prepared, often by calcining a mixture of a copper salt (e.g., copper nitrate) and a phosphate source (e.g., ammonium (B1175870) hydrogen phosphate) in air. acs.org This creates a stable copper phosphate material. This precursor is then reduced by heating in a hydrogen (H₂) atmosphere to high temperatures, which can reach up to 1000°C, to yield the desired copper phosphide phase. acs.org

The choice of precursors, reaction temperature, and the reducing agent are crucial in determining the final stoichiometry of the copper phosphide. For instance, wet-chemical syntheses have shown that while CuP₂ is often the more thermodynamically stable product, Cu₃P can be preferentially formed at lower reaction temperatures, possibly due to a lower energy barrier for its formation. mdpi.com

Mechanistic investigations into these syntheses reveal complex transformations. In ionic liquids, the process is believed to be promoted by the transformation of a phosphorus source into more mobile P₄ molecules and a surface activation of the copper, which is crucial for achieving a high yield. rsc.orgresearchgate.net When using solid-state methods, the reaction often begins with the phosphorization of the copper surface, forming a thin film upon which further nanostructure growth occurs. acs.org

Table 2: Research Findings on the Synthesis of Stoichiometric Copper Phosphides from Phosphate Precursors

Synthesis Method Precursors Key Findings Resulting Phosphide Reference(s)
Carbothermal Reduction Copper Phosphate, Charcoal Two-stage reduction process; metallic copper forms first, followed by phosphorus reduction and dissolution above 650°C. Cu-P Alloy / Copper Phosphide uctm.edu
Temperature-Programmed Reduction (TPR) Metal Phosphate (from copper salt and ammonium hydrogen phosphate) The calcined phosphate precursor is reduced under a hydrogen atmosphere at high temperatures (e.g., 1000°C). CuP, Cu₂P, etc. acs.org
Wet-Chemical Synthesis Cu Salt, Red Phosphorus Cu₃P is often favored at lower temperatures (e.g., 250°C), while higher temperatures promote the formation of the more stable CuP₂. Cu₃P, CuP₂ mdpi.com
Ionic Liquid Synthesis Elemental Copper, Red Phosphorus, Ionic Liquid The ionic liquid facilitates the reaction by transforming red phosphorus and activating the copper surface. Cu₃₋ₓP rsc.orgresearchgate.net

Advanced Structural Elucidation and Bonding Characterization

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for the structural characterization of crystalline materials like copper hydrogen phosphate (B84403). By analyzing the pattern of diffracted X-rays, researchers can deduce the arrangement of atoms within the crystal lattice.

Single-Crystal X-ray Diffraction Studies

For the most detailed and unambiguous structural information, single-crystal X-ray diffraction is the method of choice. This technique involves irradiating a small, perfect single crystal with an X-ray beam and analyzing the resulting diffraction pattern to build a three-dimensional model of the atomic arrangement.

Single-crystal studies have successfully determined the crystal systems and space groups for various copper phosphate compounds. For instance, copper(II) hydrogenphosphate (CuHPO₄) has been shown to crystallize in the Rhombohedral system with the space group R3 . nih.govresearchgate.netresearchgate.netiucr.org This structure is distinct from other divalent metal hydrogen phosphates, a difference attributed to the smaller ionic radius of copper. nih.govresearchgate.net

In contrast, other related copper phosphate minerals, such as libethenite (Cu₂(PO₄)(OH)), crystallize in the Orthorhombic crystal system. researchgate.netrruff.info Studies have identified its space group as Pnnm , revealing a different structural framework built from fundamental units of copper-oxygen octahedra, copper-oxygen triangular bipyramids, and phosphorus-oxygen tetrahedra. researchgate.netrajpub.com

CompoundFormulaCrystal SystemSpace Group
Copper(II) hydrogenphosphateCuHPO₄RhombohedralR3
LibetheniteCu₂(PO₄)(OH)OrthorhombicPnnm

Detailed analysis of single-crystal XRD data allows for the precise measurement of bond lengths and angles, defining the coordination environment of each atom.

In rhombohedral CuHPO₄, the copper(II) ion is coordinated by five oxygen atoms, forming a distorted square-pyramidal geometry (CuO₅). nih.govresearchgate.netresearchgate.netiucr.org This distortion is a common feature in Cu(II) complexes. The phosphate group exists as a distorted PO₄ tetrahedron. nih.govresearchgate.net The structure is further stabilized by O—H⋯O hydrogen bonds. nih.govresearchgate.net

For the orthorhombic libethenite (Cu₂(PO₄)(OH)), there are two distinct copper sites. One site (Cu1) features a distorted octahedral coordination, while the second site (Cu2) has a trigonal bipyramidal geometry. researchgate.netrajpub.com The structure consists of chains of edge-sharing [CuO₄(OH)₂] octahedra that are linked by isolated PO₄ tetrahedra. rajpub.com

CompoundBond/AngleDescriptionMetric (Å, °)
CuHPO₄D—H···A (O2—H2···O1)Hydrogen bond distance (D···A)2.800 (3) Å
CuHPO₄D—H···A (O2—H2···O1)Hydrogen bond angle176 (5) °
Cu₂(PO₄)(OH)O-H···OExpected hydrogen bond distances~2.8 - 2.9 Å

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a widely used technique for identifying crystalline phases and assessing the purity of a bulk sample. acs.orgamericanpharmaceuticalreview.com Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" of the crystalline material. americanpharmaceuticalreview.com

Phase identification is achieved by comparing the experimental diffraction pattern with reference patterns stored in databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS) database. researchgate.net A match in peak positions and relative intensities confirms the identity of the compound. acs.org For example, the formation of CuO nanoparticles from the thermal annealing of a copper-doped borophosphate glass was confirmed by the appearance of characteristic XRD peaks at 35.3° and 38.6°, matching the JCPDS file for CuO. researchgate.net This method is crucial for verifying the synthesis of a desired copper phosphate phase and for detecting the presence of any crystalline impurities or unreacted starting materials. ccp14.ac.uk

In-Situ Surface X-ray Diffraction for Electrode Interface Studies

In-situ surface X-ray diffraction is a powerful, specialized technique used to study the atomic and molecular structure of surfaces and interfaces while they are in a reactive environment, such as an electrode in an electrolyte solution. mdpi.comyoutube.com This method provides an unparalleled, real-time view of potential-dependent structural changes. youtube.com

Studies on Cu(111) single-crystal electrodes in neutral phosphate-buffered electrolytes have utilized this technique to understand the interaction between the copper surface and phosphate ions. mdpi.comliverpool.ac.uk These investigations revealed that the adsorption and deprotonation of hydrogen phosphate ions are associated with a significant rearrangement and roughening of the copper surface. mdpi.com The data suggest the formation of a mixed copper-oxygen layer, where oxygen from the phosphate species is incorporated into the copper surface. mdpi.com This change in surface morphology, which can be irreversible, is critical for understanding the stability and reactivity of copper electrodes in phosphate-containing environments. mdpi.comresearchgate.net

Microscopic and Surface Analysis

Scanning Electron Microscopy (SEM) is a primary technique for characterizing the surface topography and morphology of solid materials. An SEM scans a focused beam of electrons over a sample's surface to produce high-resolution images. The technique provides valuable information about particle size, shape (morphology), and aggregation state. ciqtekglobal.com

Studies on synthesized copper phosphate materials have revealed a variety of morphologies depending on the synthesis conditions, such as pH and temperature. For example, copper hydroxyphosphate nanoparticles synthesized via a hydrothermal method have shown morphologies that vary from microrods to walnut-shaped microspheres as the pH is adjusted. scientific.net Other preparations have yielded nanoflakes or nanograin-like morphologies. nih.gov

In the case of copper phosphate nanoflowers, SEM images show hierarchical structures composed of smaller, plate-like crystals. researchgate.net For phosphate coatings containing copper, SEM reveals porous surfaces, with the size and distribution of pores being dependent on the preparation parameters. mdpi.com The microstructure can range from regular, cobblestone-like patterns to more complex, hierarchical structures composed of smaller nanoscale features. beilstein-journals.org This morphological control is critical as the surface area and structure can significantly influence the material's properties and applications.

Transmission Electron Microscopy (TEM) for Nanoscale Features and Particle Size Distribution

Transmission Electron Microscopy (TEM) is an indispensable tool for probing the nanoscale characteristics of materials, offering high-resolution imaging of their internal structures. In the study of copper hydrogen phosphate and related materials, TEM provides crucial insights into nanoparticle morphology, size distribution, and the presence of any core-shell structures.

High-resolution TEM (HR-TEM) imaging can reveal the crystalline nature of nanoparticles. For instance, analyses have shown that copper nanoparticles can possess a core consisting of a single crystal or, in some cases, polycrystalline domains with distinct grain boundaries. researchgate.net The interaction of such nanoparticles with other materials, such as modified chitosan (B1678972) microspheres, can be visualized, confirming the distribution and size of the copper nanoparticles on the support structure. researchgate.net

The preparation of samples for TEM analysis is a meticulous process. To obtain high-quality images and prevent charging effects, samples are often prepared by cutting thin flakes (less than 80 nm thick) using an ultra-microtome and placing them onto a carbon-coated copper grid. mdpi.com This allows for the detailed visualization of the material's interior. nih.gov

Key Research Findings from TEM Analysis:

FeatureObservationSource
Nanoparticle Morphology Core-shell structures, single crystalline cores, polycrystalline domains. researchgate.net
Particle Size Distribution Can be accurately determined from low-resolution TEM images. researchgate.net
Lattice Spacing Detailed analysis of the crystal lattice can be performed. researchgate.net
Interaction with Supports Visualization of nanoparticle dispersion on support materials. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique often coupled with electron microscopy (both SEM and TEM) to provide elemental composition information. unam.mxthermofisher.com By detecting the characteristic X-rays emitted from a sample when bombarded by an electron beam, EDS can generate elemental maps, visualizing the spatial distribution of constituent elements. jeol.com

In the context of this compound, EDS is fundamental for confirming the presence and distribution of copper, phosphorus, and oxygen. This technique is capable of providing both qualitative and quantitative analysis of the elemental composition. unam.mxresearcher.life Modern EDS systems can produce phase maps that evaluate all elements present and their potential associations within the material. unam.mx

The synergy between TEM and EDS is particularly valuable. For example, the biodistribution of polylactide nanoparticles loaded with a copper-containing compound was investigated using TEM to visualize the nanoparticles in tissues, while EDS was used to verify the presence of copper ions within the polymer structure. nih.gov This combination allows for a comprehensive understanding of a material's structure and composition at the nanoscale. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Compositional Profiling

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique that provides detailed elemental and molecular information about the outermost layers of a material. carleton.edueag.comresearchgate.net It operates by bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions. These ions are then analyzed based on their mass-to-charge ratio, determined by their time of flight to a detector. carleton.eduyoutube.com

ToF-SIMS offers several analytical modes, including surface spectroscopy, surface imaging, and depth profiling, making it exceptionally versatile. carleton.edu It can detect all elements in the periodic table, including hydrogen, and has trace element detection limits in the parts-per-million (ppm) range. eag.com One of the key advantages of ToF-SIMS is its ability to perform retrospective analysis, where a full mass spectrum is stored for every pixel of an image, allowing for later interrogation of specific regions of interest. carleton.edu

This technique is ideal for characterizing surface contaminants and understanding the chemical stratigraphy of a material through depth profiling, where sequential sputtering of the surface reveals the composition layer by layer. carleton.eduresearchgate.net

Crystallographic Features and Bonding Motifs

The crystallographic features of copper hydrogen phosphates are diverse and complex, largely dictated by the coordination chemistry of the copper(II) ion within the phosphate framework.

Coordination Chemistry of Copper(II) Ions within Phosphate Frameworks

The copper(II) ion exhibits a flexible coordination sphere, leading to a variety of geometries and bonding arrangements in phosphate-containing structures.

In copper(II) phosphate compounds, the copper centers can adopt several coordination geometries. The anhydrous form of copper(II) phosphate features pentacoordinate copper centers, while the monohydrate displays a mix of 4-, 5-, and 6-coordinate geometries. wikipedia.org

Distorted square-pyramidal geometry is a common motif for Cu(II) ions in these frameworks. semanticscholar.orgresearchgate.net In some structures, the copper ion is coordinated in an almost regular square-pyramidal sphere, formed by oxygen atoms from chelating bisphosphinate groups and an apical water molecule. researchgate.net The degree of distortion from ideal geometries, such as square-pyramidal versus trigonal bipyramidal, can be quantified and provides insight into the electronic and steric influences of the surrounding ligands.

Spectroscopic techniques, such as UV-Vis and EPR, are instrumental in determining the coordination environment of the Cu(II) ion in solution and in the solid state. mdpi.com For example, the position of the d-d transition band in the UV-Vis spectrum can indicate the type of atoms coordinated to the copper ion. mdpi.com

The ability of phosphate and hydrogen phosphate groups to act as bridging ligands is a key factor in the formation of extended structures in copper phosphate chemistry. These bridges can link copper centers to form dimeric units, one-dimensional polymeric chains, and more complex molecular clusters. rsc.orgnih.govresearchgate.net

For instance, dinuclear-based polymeric copper(II) derivatives have been synthesized where dimeric units are linked by hydrogen phosphate ligands to form a chain. researchgate.net The formation of these polymeric structures can also be influenced by other factors such as hydrogen bonding. Intermolecular hydrogen bonding between lattice water molecules and phosphinate oxygen atoms can lead to the formation of chain-like structures. researchgate.net The reaction of [Cu(MeCN)₄][PF₆] with 1,3-dithiolane (B1216140) has been shown to produce a one-dimensional coordination polymer. iucr.org

The isolation of discrete molecular clusters versus insoluble polymeric compounds can often be controlled by the use of bulky ancillary ligands, which can prevent the extensive polymerization of the copper-phosphate framework. nih.gov

Bridging Modes of Hydrogen Phosphate and Phosphate Anions

The hydrogen phosphate (HPO₄²⁻) and phosphate (PO₄³⁻) anions are versatile bridging ligands, capable of linking multiple copper(II) centers to form polynuclear complexes and extended frameworks. The connectivity is typically established through oxygen atoms of the phosphate group, resulting in O-P-O bridges that mediate magnetic interactions between the cupric centers. researchgate.net The specific coordination mode of these anions is a critical determinant of the resulting structure's dimensionality and properties.

In a novel polymeric trinuclear copper(II) complex, both hydrogenphosphate and phosphate anions act as bridging units, but they display distinct coordination behaviors. srru.ac.th The hydrogenphosphate group exhibits a µ₃,η³-coordination mode, while the phosphate anion adopts an unprecedented µ₃,η⁴-coordination mode. srru.ac.th This demonstrates the capacity of the phosphate oxoanions to adapt their bridging capabilities based on their protonation state and the steric and electronic requirements of the metal centers and co-ligands present. srru.ac.th

In other structures, such as dinuclear copper(II) amino acid complexes, the hydrogenphosphate anion can form multiple bridges. One common motif is a bidentate bridge where two oxygen atoms from the same phosphate group coordinate to two different copper ions. conicet.gov.ar This is often accompanied by other bridging ligands, such as hydroxyl groups, creating a multi-bridge system that dictates the precise geometry and magnetic coupling of the dinuclear unit. conicet.gov.ar The flexibility of the phosphate group allows it to support various bridging schemes, leading to weak antiferromagnetic interactions between the connected copper ions. conicet.gov.arnih.gov

Complex TypeAnionBridging ModeResulting Cu···Cu Distance (Å)Reference
Polymeric Trinuclear Cu(II)HPO₄²⁻µ₃,η³4.408 - 5.942 srru.ac.th
Polymeric Trinuclear Cu(II)PO₄³⁻µ₃,η⁴4.408 - 5.942 srru.ac.th
Dinuclear Cu(II) L-arginineHPO₄²⁻O-P-O bridge and bidentate chelation3.195 conicet.gov.ar
Phosphate-bridged Cu(II) dimersPO₄³⁻ / HPO₄²⁻O-P-ON/A researchgate.net

Supramolecular Interactions: Hydrogen Bonding Networks (Intra- and Intermolecular)

Hydrogen bonds are fundamental to the structural chemistry of copper hydrogen phosphates, providing an additional layer of organization and stability to their crystal lattices. These non-covalent interactions can be intricate, forming extensive one-, two-, or three-dimensional networks that connect the primary coordination units. researchgate.nethhu.de

The complexity of these networks increases significantly with the incorporation of co-ligands and solvent molecules. In a mononuclear copper(II) complex containing dihydrogenphosphate, 4,4'-bipyridine, and aqua ligands, the crystal packing is controlled by a combination of hydrogen bonds. hhu.de These include interactions among the phosphate ligands, between the aqua and phosphate ligands, and crucially, an intermolecular hydrogen bond from the dihydrogenphosphate to the uncoordinated nitrogen atom of the bipyridine ligand. hhu.de This specific interaction blocks the expected metal-to-ligand polymer chain formation and instead creates two-dimensional networks. hhu.de

In more complex systems, such as phosphate-bridged dimeric copper(II) units, the crystal structure is stabilized by both O–H⋯O and C–H⋯O hydrogen bonds that link the dimeric units to phosphoric acid molecules present in the lattice. pleiades.online These networks are further reinforced by π–π stacking interactions between the aromatic co-ligands. pleiades.online The hydrogen bonding scheme in some copper phosphate polymorphs can be particularly complex, involving three-center (bifurcated) and four-center (trifurcated) hydrogen bonds. researchgate.net

CompoundHydrogen Bond Donors/AcceptorsResulting Supramolecular ArchitectureReference
CuHPO₄O-H···OStabilized 12-membered rings; 3D framework iucr.orgnih.goviucr.org
[Cu(H₂PO₄)₂(C₁₀H₈N₂)₂(H₂O)₂]O-H(phosphate)···O(phosphate), O-H(aqua)···O(phosphate), P-O-H···N(bipy)2D networks parallel to the xz plane hhu.de
([Cu(phen)]₂(H₂PO₄)₂HPO₄)₂(H₃PO₄)₄O-H···O, C-H···OStabilization of dimeric units and linkage to lattice H₃PO₄ pleiades.online
Cu₅(PO₄)₂(OH)₄ PolymorphsO-H···OComplex 3D frameworks with bifurcated and trifurcated H-bonds researchgate.net

Influence of Co-ligands on Structural Diversity and Solvatomorphism

The introduction of organic co-ligands into copper phosphate systems dramatically expands their structural diversity. These ligands compete for coordination sites on the copper ion, influencing its coordination geometry and steering the self-assembly process toward novel architectures. The choice of solvent can also be critical, leading to the phenomenon of solvatomorphism, where different crystalline forms (solvatomorphs) are obtained from different solvent systems. mdpi.com

For instance, the reaction of copper(II) salts with di-tert-butyl phosphate in the presence of pyridine-based alcohols as co-ligands yields complexes where the copper ion is bonded to two phosphoryl ions and two pyridine (B92270) co-ligands. researchgate.net In one such complex, the hydroxyl group of the co-ligand exhibits positional disorder, existing in both a non-bonding and a bonding position relative to the copper ion. This results in the simultaneous presence of square-planar and octahedral coordination geometries within the same crystal, a clear illustration of how a co-ligand's functionality can introduce profound structural complexity. researchgate.net Similarly, studies on copper(II) complexes with bipyridine or phenanthroline suggest a cis-distorted octahedral stereochemistry where the H₂PO₄⁻ ion coordinates in a bidentate fashion. ias.ac.in

Co-ligand / SolventResulting Compound FormulaKey Structural FeatureReference
3,5-dimethylpyrazole-2-ethanol (pzet)[Cu(dtbp)₂(pzet)₂]·H₂OCoexistence of square-planar and octahedral Cu(II) geometries due to co-ligand -OH disorder. researchgate.net
L-homoserine, 1,10-phenanthroline (B135089) / Water[Cu(L-hser)(H₂O)(phen)]₂SO₄·5H₂OSquare-pyramidal complex cations; solvent molecules in discrete pockets. mdpi.comresearchgate.net
L-homoserine, 1,10-phenanthroline / Methanol (B129727){[Cu(L-hser)(CH₃OH)(phen)][Cu(µ-L-hser)(phen)]SO₄·5CH₃OH}nPolymeric chain structure; methanol solvent molecules form 1D channels. mdpi.com
2,2'-bipyridyl (bipy)[Cu(bipy)₂(H₂PO₄)][H₂PO₄]·0.25H₃PO₄Cis-distorted octahedral stereochemistry with bidentate H₂PO₄⁻ coordination. ias.ac.in

Theoretical and Computational Chemistry of Copper Hydrogen Phosphate Systems

Electronic Structure Calculations

The electronic structure of copper phosphate (B84403) systems is fundamental to understanding their chemical behavior, including stability, reactivity, and catalytic potential. Computational methods, particularly those rooted in quantum mechanics, provide powerful tools for elucidating these properties at an atomic level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a standard and powerful method for investigating the ground-state properties of materials like copper phosphates. acs.orgresearchgate.netyoutube.com It offers a balance between computational cost and accuracy, making it suitable for complex systems. DFT calculations are used to determine various properties, including structural parameters, magnetic ordering, and formation energies. acs.orgnih.govcuni.cz

For instance, in the study of α-Cu₂P₂O₇, DFT calculations have been performed using different exchange-correlation functionals such as the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation, and hybrid functionals like PBE0 and HSE. mdpi.com These studies have shown that the antiferromagnetic (AFM) state is energetically more favorable than the ferromagnetic (FM) state. nih.govmdpi.com Hybrid functionals, in particular, provide formation energies that are in good agreement with experimental data. mdpi.com The choice of the functional and the inclusion of on-site Coulomb interaction terms (like the Hubbard U) can be critical for accurately predicting the electronic and magnetic properties of copper phosphate materials. nih.gov

DFT calculations begin with the optimization of the crystal structure to find the most stable atomic arrangement. This involves calculating the total energy for different magnetic configurations (ferromagnetic and various antiferromagnetic arrangements) to identify the ground state. nih.govmdpi.com The Vienna Ab initio Simulation Package (VASP) is a commonly used software for these types of plane-wave DFT calculations. mdpi.comaps.org

Table 1: Comparison of Calculated Total Energies for Different Magnetic States of α-Cu₂P₂O₇

Magnetic StateTotal Energy (eV per primitive cell) - PBETotal Energy (eV per primitive cell) - PBE0Total Energy (eV per primitive cell) - HSE
FM-160.033-171.332-167.345
AFM-2-160.222-171.490-167.461

This table is generated based on data reported in theoretical studies of α-Cu₂P₂O₇. mdpi.com The AFM-2 state is consistently found to be the ground state.

Quantum Chemical Descriptors and Reactivity Indices (e.g., HOMO/LUMO Analysis, Band Gap Energy)

Quantum chemical descriptors derived from electronic structure calculations offer valuable insights into the reactivity and stability of copper hydrogen phosphate systems. researchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. nih.govrsc.orgbiointerfaceresearch.com

The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net In the context of copper complexes, the relative energies of the metal and ligand orbitals determine the nature of the frontier orbitals. For example, in some copper(I) complexes, the HOMO is primarily localized on the metal center, while the LUMO is centered on the ligands, indicating a propensity for metal-to-ligand charge transfer (MLCT) excitations. nih.gov

The band gap energy (Eg) is a crucial parameter for semiconductor materials, and it can be calculated from the electronic band structure. youtube.comaps.org For copper pyrophosphate (Cu₂P₂O₇), DFT calculations have been used to determine its band structure. The calculated band gap can vary significantly depending on the computational method used. For example, standard GGA functionals often underestimate the band gap, while hybrid functionals or methods including a Hubbard U correction can provide results in better agreement with experimental values. nih.gov

Table 2: Calculated Quantum Chemical Descriptors for a Model Copper Phosphate System

DescriptorValue (eV)
HOMO Energy-6.5
LUMO Energy-2.1
HOMO-LUMO Gap4.4
Band Gap (Eg)3.9 - 4.0

This table presents illustrative values for a generic copper phosphate system based on typical ranges found in computational studies. nih.govrsc.org

Other important quantum chemical descriptors include ionization potential, electron affinity, electronegativity, and chemical hardness, which can be derived from the HOMO and LUMO energies and are used to predict the reactivity and stability of chemical systems. researchgate.net

Adsorption and Interaction Mechanisms

The interaction of phosphate species with copper surfaces is a critical aspect in various fields, from corrosion science to catalysis and environmental chemistry. Computational modeling provides a molecular-level understanding of these complex processes.

Computational Modeling of Phosphate Adsorption on Copper Surfaces and Resulting Surface Changes

Computational studies, often employing DFT, have been instrumental in modeling the adsorption of phosphate ions onto copper surfaces. mdpi.com These models can predict the most stable adsorption sites, the geometry of the adsorbed species, and the strength of the interaction (adsorption energy). mdpi.comresearchgate.net The adsorption of phosphate can lead to significant changes in the copper surface, including roughening and the formation of mixed copper-oxygen layers. mdpi.com

Studies on Cu(111) electrodes in phosphate-buffered solutions have shown that phosphate adsorption is accompanied by a deprotonation process and surface roughening. mdpi.com It is proposed that oxygen from the adsorbed phosphate can be incorporated into the copper surface layer. mdpi.com The adsorption strength and the resulting surface restructuring can be influenced by the crystallographic orientation of the copper surface, with different facets like Cu(100) and Cu(111) showing different behaviors. chemrxiv.org

Computational models of phosphate adsorption on materials like faujasite zeolites have also been developed to understand the removal of phosphate from wastewater. mdpi.comresearchgate.net These studies calculate adsorption energies and analyze the nature of the bonding between the phosphate molecule and the adsorbent surface. mdpi.comresearchgate.net

Interfacial Phenomena and Surface Reconstruction in Electrolyte Environments

The interface between a copper electrode and an electrolyte solution containing phosphate is a dynamic environment where significant structural and chemical changes can occur. researchgate.netucsd.edu In-situ techniques, often complemented by computational modeling, are crucial for understanding these interfacial phenomena.

Under electrochemical conditions, the applied potential can drive the reconstruction of the copper surface. acs.org For instance, in the context of CO₂ reduction, the presence of phosphate in the electrolyte has been shown to influence the faceting of the copper surface, promoting the formation of the more catalytically active Cu(100) facet. nih.gov This is attributed to the interaction of phosphate ligands with the copper surface during the electrochemical reduction process. nih.gov

The adsorption of phosphate species is also pH-dependent, which in turn affects the potential at which other species, like CO, can adsorb on the copper surface. chemrxiv.org This interplay between phosphate and other adsorbates is critical in electrocatalytic reactions. The slow kinetics observed in some surface rearrangements on copper in the presence of phosphate suggests significant atomic reorganization is taking place. mdpi.com

Catalytic Reaction Mechanism Studies

Copper phosphates and related copper-based materials have shown catalytic activity in a variety of reactions. mdpi.comnih.gov Theoretical and computational studies are essential for elucidating the complex reaction mechanisms at the molecular level.

For example, in the direct oxidation of methane (B114726) to formaldehyde (B43269), copper pyrophosphate (Cu₂P₂O₇) has been identified as a promising catalyst. acs.org DFT calculations have been used to investigate the reaction mechanism, suggesting that surface lattice oxygen atoms of the Cu₂P₂O₇ are involved in the activation of methane. acs.org These studies can also help in identifying structure-activity relationships, for instance, by correlating catalytic performance with properties like the metal-oxygen bond strength. acs.org

In the context of the electrochemical reduction of CO₂, phosphate-derived copper catalysts have demonstrated enhanced performance for the production of multicarbon products. acs.org The in-situ reconstruction of these catalysts leads to the formation of well-dispersed copper nanoparticles, which are believed to promote the C-C coupling of reaction intermediates. acs.org The presence of stabilized Cu⁺ species, influenced by the phosphate, is also considered a key factor for the improved catalytic activity. acs.org

Furthermore, copper hydroxyphosphate has been investigated as a catalyst for the wet hydrogen peroxide oxidation of azo dyes. researchgate.net While detailed mechanistic studies using computational methods for this specific system are less common, the general principles of hydroxyl radical generation and their interaction with organic molecules can be explored through theoretical models. researchgate.net

Computational studies on copper-hydride complexes have also provided insights into hydrogenation reactions. rsc.org While not directly involving this compound, these studies on the insertion of carbonyl groups into Cu-H bonds are relevant for understanding the fundamental steps in catalytic cycles involving copper centers. rsc.org

Phonon and Vibrational Studies

The study of electron-phonon coupling is essential for understanding the vibrational properties of materials and their influence on electronic phenomena such as superconductivity. In the context of copper-phosphate systems, significant theoretical attention has been given to copper-substituted lead phosphate apatite, often referred to as LK-99, due to initial reports of room-temperature superconductivity. nih.govosti.govarxiv.orgarxiv.orgescholarship.org

First-principles calculations based on density functional perturbation theory (DFPT) have been employed to determine the electron-phonon coupling strength in these materials. nih.govarxiv.orgescholarship.org These studies have consistently found that for various proposed compositions of copper-substituted lead phosphate apatite, the electron-phonon coupling is relatively weak. nih.govarxiv.orgescholarship.org This finding suggests that if superconductivity were to exist in these materials, it would likely occur at low temperatures, and the mechanism would probably not be the conventional electron-phonon coupling that drives traditional superconductivity. nih.govosti.govescholarship.org

Phonon dispersion calculations for these systems reveal important information about their vibrational stability. arxiv.orgaps.org Studies have identified the presence of imaginary phonon frequencies in some of the proposed hexagonal crystal structures of LK-99, indicating vibrational instability at the harmonic level. arxiv.orgaps.org However, by following the distortions associated with these imaginary modes, stable triclinic structures can be obtained. arxiv.orgaps.org These stable structures, however, are often found to be insulating, which complicates the picture of their electronic properties. arxiv.orgaps.org The phonon density of states (PDOS) calculations show that the displacement of copper atoms is primarily confined to low-energy phonons. arxiv.orgaps.org

Thermodynamic and Kinetic Modeling

Thermodynamic modeling is crucial for understanding the stability and formation of different copper phosphate phases under various conditions of temperature, pressure, and chemical environment. Thermodynamic evaluations of the Cu-H-O-S-P system have been conducted to predict phase stabilities, which is particularly relevant for applications such as the long-term storage of nuclear waste in copper canisters. skb.se

These models show that copper phosphates like copper pyrophosphate (Cu₂P₂O₇) and copper orthophosphate (Cu₃(PO₄)₂) are significantly more stable than copper oxides (e.g., Cu₂O) in the presence of phosphorus. skb.se In systems containing hydrogen, hydrogen-containing copper phosphates such as Cu₃(P₂O₆OH)₂ can also be stable phases at temperatures below 400°C. skb.se

First-principles calculations are also used to determine the formation energies of these compounds, providing a fundamental measure of their thermodynamic stability. For example, the Materials Project database reports a calculated formation energy of -1.867 eV/atom for triclinic copper(II) phosphate (Cu₃(PO₄)₂). materialsproject.org Such data is vital for constructing accurate phase diagrams and predicting the most stable compounds under given synthesis or operational conditions.

The table below presents thermodynamic data for selected copper phosphate compounds.

CompoundFormulaCalculated Formation Energy (eV/atom)Crystal SystemReference
Copper(II) phosphateCu₃(PO₄)₂-1.867Triclinic materialsproject.org
Copper pyrophosphateCu₂P₂O₇-Monoclinic elsevierpure.comacs.org
Copper tetrametaphosphateCu₂(P₄O₁₂)-Monoclinic elsevierpure.comacs.org
Copper(II) oxide phosphateCu₄O(PO₄)₂-Triclinic elsevierpure.comacs.org

Understanding the detailed energy landscape of a catalytic reaction is key to designing more efficient catalysts. This involves calculating the reaction energetics, including the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For catalytic processes involving copper phosphates, such as the direct oxidation of methane, DFT calculations are used to map out the potential energy surface of the reaction. This allows for the identification of the rate-determining step and the calculation of activation barriers. As discussed in section 4.3.2, the energy required to form an oxygen vacancy is a critical component of the reaction energetics for oxidation reactions proceeding via a Mars-van Krevelen mechanism. elsevierpure.comacs.orgacs.org

In the context of other catalytic reactions on copper surfaces, such as the electrochemical reduction of nitrate (B79036) to ammonia, systematic thermodynamic and kinetic analysis using DFT has been performed. acs.org These studies evaluate different reaction pathways, identify the most probable one, and determine how factors like pH influence the rate-determining steps and overpotentials. acs.org For example, on Cu(111) and Cu(100) surfaces, a specific pathway for nitrate reduction is found to be the most likely across all pH ranges. acs.org The differences in catalytic activity between various copper surfaces are attributed to their local coordination environments and electronic states. acs.org

While specific transition state analyses for reactions on this compound are not extensively detailed in the provided search results, the principles are general. For any catalytic process, be it methane oxidation or hydrogen evolution, theoretical chemists would aim to identify the transition state structures and calculate their energies to understand the reaction kinetics deeply. Such analyses have been applied to other phosphate-related enzymatic reactions, demonstrating the power of computational methods to elucidate reaction mechanisms. nih.govnih.gov

Catalysis and Electrocatalysis Research

The catalytic and electrocatalytic applications of copper phosphates are a key area of current research, with studies demonstrating their potential in both oxidative and reductive processes.

Oxidation Catalysis

Copper phosphate-based materials have shown significant promise as catalysts for oxidation reactions, offering pathways for the selective transformation of substrates under various conditions.

The selective oxidation of methane to formaldehyde is a challenging yet highly desirable industrial process. Copper pyrophosphate (Cu₂P₂O₇) has been identified as an effective heterogeneous catalyst for this transformation, utilizing molecular oxygen as the oxidant. acs.orgelsevierpure.comacs.org

Research has shown that the catalytic performance is influenced by the synthesis method of the copper pyrophosphate. For instance, using copper(II) nitrate trihydrate as a precursor leads to a higher formaldehyde yield compared to when copper(II) acetate (B1210297) monohydrate is used. acs.org Among various crystalline copper phosphates, monoclinic Cu₂P₂O₇ exhibits the highest formaldehyde yield. elsevierpure.comacs.org Mechanistic studies suggest that the surface lattice oxygen of Cu₂P₂O₇ reacts with methane to produce formaldehyde. elsevierpure.comacs.org The redox-active Lewis acidic Cu²⁺ sites are crucial for C-H activation, while the basic phosphate units help to prevent the overoxidation of formaldehyde to carbon dioxide. elsevierpure.comacs.org

Table 1: Catalytic Performance of Different Metal Phosphates in Methane Oxidation to Formaldehyde at 550 °C

Catalyst Methane Conversion (%) Formaldehyde Selectivity (%) Formaldehyde Yield (%)
Cu₂P₂O₇–NO₃ ~1.8 ~44 0.79
Cu₂P₂O₇–OAc ~1.0 ~42 0.42
FePO₄ ~0.8 ~39 0.31
BiPO₄ ~0.3 ~50 0.15

Data sourced from studies on the direct oxidation of methane. acs.org

Copper(II) phosphate has proven to be a promising heterogeneous catalyst for the degradation of persistent organic pollutants in water through a photo-assisted Fenton-like process. nih.govresearchgate.netdntb.gov.ua This advanced oxidation process utilizes hydrogen peroxide (H₂O₂) and visible light to generate highly reactive hydroxyl radicals, which are responsible for the breakdown of the pollutants. nih.govresearchgate.netdntb.gov.ua

In the case of the antibiotic ciprofloxacin (B1669076), copper(II) phosphate demonstrates significantly higher degradation rates compared to other catalysts like commercial copper(II) oxide (CuO). nih.govresearchgate.net The degradation process follows pseudo-first-order kinetics. The catalytic activity of copper(II) phosphate is substantially enhanced by exposure to visible light. nih.govresearchgate.net Similarly, cobalt phosphate microparticles have been shown to be effective in the degradation of Rhodamine B under visible light, maintaining high activity over a wide pH range. tandfonline.com

Table 2: Ciprofloxacin Degradation Rate Constants for Different Catalytic Systems

Catalytic System Rate Constant (min⁻¹)
Cu₃(PO₄)₂ / H₂O₂ 0.00155
CuO / H₂O₂ 0.00023
Cu₃(PO₄)₂ / H₂O₂ / Visible Light 0.00445

Data from studies on ciprofloxacin degradation. nih.govresearchgate.net

Hydrogen Production and Evolution

Copper phosphate materials are also being explored for their role in the production of hydrogen, a clean and sustainable energy carrier. This includes both electrocatalytic and photocatalytic approaches to hydrogen generation.

The hydrogen evolution reaction (HER) is a key process in water electrolysis for hydrogen production. Copper phosphides, such as CuP₂ and Cu₃P, have emerged as promising, low-cost electrocatalysts for HER. mdpi.com Their performance has been evaluated in both acidic and alkaline conditions.

Research indicates that CuP₂ is a more effective catalyst for HER in acidic media, while Cu₃P shows better activity in alkaline media. mdpi.com The development of these materials is part of a broader effort to find efficient and robust alternatives to expensive platinum-based catalysts. acs.org The modification of copper surfaces with phosphorus has been shown to enhance HER performance in neutral media by increasing active sites and lowering charge transfer resistance. rsc.org Furthermore, cobalt-iron-phosphate nanoneedles have demonstrated high activity and durability for HER in alkaline seawater, a challenging but abundant resource for hydrogen production. nih.gov

Table 3: Performance of Copper Phosphide (B1233454) Electrocatalysts for HER

Catalyst Medium Performance Metric
CuP₂ Acidic Better HER activity compared to Cu₃P
Cu₃P Alkaline Better HER activity compared to CuP₂

Based on comparative studies of copper phosphide electrocatalysts. mdpi.com

Photocatalytic hydrogen production offers a direct route to convert solar energy into chemical energy. Hybrid systems composed of copper phosphate and titanium dioxide (TiO₂) are being investigated to enhance the efficiency of this process. nanoge.org Anatase TiO₂ is a widely used photocatalyst, but its performance is often limited by its wide bandgap and low intrinsic catalytic activity. nanoge.org

To overcome these limitations, a surface engineering approach involving the deposition of a copper-phosphate bilayer on TiO₂ has been developed. nanoge.org This bilayer acts as both a surface modifier and a co-catalyst. The phosphate layer enhances the stability of the copper co-catalyst and prevents its agglomeration, thereby maintaining a high surface area and catalytic efficiency. nanoge.org The copper component provides additional active sites and facilitates stable integration with the TiO₂ structure, leading to improved hydrogen production rates. nanoge.org The successful formation of these bilayers has been confirmed by surface characterization techniques. nanoge.org

Catalyst Design and Performance Optimization

In the realm of heterogeneous catalysis, copper phosphate compounds are emerging as materials of significant interest due to their tunable properties and effectiveness in various chemical transformations. The design and optimization of these catalysts are critical for achieving high activity, selectivity, and stability.

The catalytic performance of copper phosphates is profoundly influenced by the molar ratio of copper to phosphorus (Cu/P) and the specific nanostructure of the catalyst's surface. acs.orgelsevierpure.com Research into the direct oxidation of methane to formaldehyde (HCHO) has demonstrated that the Cu/P ratio is a critical parameter affecting both conversion and selectivity. elsevierpure.comacs.org Generally, an increase in the Cu/P molar ratio leads to higher methane conversion, but this often comes at the cost of decreased selectivity towards the desired formaldehyde product. acs.orgelsevierpure.com

Studies have systematically investigated various crystalline copper phosphates, including Cu₂P₂O₇, Cu₃(PO₄)₂, Cu₂(P₄O₁₂), and Cu₄O(PO₄)₂, which possess different Cu coordination geometries and Cu/P ratios. acs.orgrsc.org Among these, monoclinic copper pyrophosphate (α-Cu₂P₂O₇), with a Cu/P ratio of 1:1, has been identified as showing a superior formaldehyde yield compared to other metal phosphates. acs.orgelsevierpure.comoup.com This highlights that a balanced Cu/P ratio is essential for optimizing the yield of specific products.

Table 1: Effect of Copper Phosphate Catalyst Composition on Methane Oxidation

CatalystCu/P Molar RatioKey FindingReference
Monoclinic Cu₂P₂O₇1/1Exhibited the highest formaldehyde (HCHO) yield. acs.orgelsevierpure.com
Various Cu-POxIncreasing RatioMethane conversion increased, while HCHO selectivity decreased. acs.orgelsevierpure.comacs.org
Cu₂P₂O₇–NO₃1/1Synthesized from Cu(NO₃)₂·3H₂O, showed higher HCHO yield than the catalyst from an acetate source. acs.orgelsevierpure.com
α-Cu₂P₂O₇2/2Showed the highest formaldehyde yield among different copper phosphate phases at 923 K. oup.com

A significant challenge in the application of copper-based catalysts is their propensity for deactivation. nih.govchemrxiv.org Common mechanisms for deactivation include the sintering of copper particles, where smaller particles agglomerate into larger, less active ones, and coking, which involves the deposition of carbonaceous residues on the catalyst surface. nih.govchemrxiv.orgcore.ac.uk For copper phosphate catalysts, deactivation can also occur through the leaching of copper species into the reaction medium, leading to a gradual loss of activity. nih.gov

Interestingly, some copper-phosphate/silica (B1680970) catalysts exhibit an unusual initial increase in activity, followed by gradual deactivation. nih.govchemrxiv.org This behavior is attributed to the presence of the phosphate phase, which can initially hinder the reduction of Cu²⁺ to the active Cu⁰/Cu⁺ species. nih.gov As the reaction proceeds, phosphorus content may gradually decrease, facilitating copper reduction and increasing activity, before other deactivation processes like copper diffusion take over. nih.gov

Several strategies are being explored to enhance the stability of copper phosphate catalysts. The phosphate group itself can have a stabilizing effect on certain copper phases, such as Cu₂O, preventing their further reduction. wzu.edu.cn Incorporating phosphorus has been reported to decrease coke formation in various catalytic processes. nih.govchemrxiv.org Modifying copper phosphate catalysts by depositing them on supports like silica (SiO₂) or dispersing them with metal oxides such as aluminum oxide (Al₂O₃) can enhance catalytic performance and durability. rsc.org These modifications can lead to the formation of smaller copper phosphate crystallites and alter the redox properties of the catalyst, thereby improving stability. rsc.org

Bio-inspired Catalysis and Nanozymes

Copper phosphate nanomaterials are gaining attention as "nanozymes," which are nanomaterials with intrinsic enzyme-like characteristics. researchgate.net They offer advantages over natural enzymes, such as higher stability and lower cost. researchgate.netbohrium.com

Copper phosphate nanostructures, including Cu₃(PO₄)₂·3H₂O and ficin-copper hybrid nanoflowers, have been shown to exhibit significant peroxidase-like activity. bohrium.comresearchgate.netnih.gov This means they can mimic the function of the peroxidase enzyme, catalyzing the oxidation of various chromogenic substrates, such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), in the presence of hydrogen peroxide (H₂O₂). bohrium.comrsc.org

The catalytic mechanism involves the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), from the decomposition of H₂O₂. researchgate.net These ROS are responsible for the oxidation of the substrate, leading to a detectable color change. researchgate.netrsc.org The efficiency of this process can be remarkable; a copper nanozyme (CNZ) was found to have a much higher maximum reaction rate (Vmax) than natural horseradish peroxidase (HRP), although it showed a lower affinity for the substrate. acs.org The peroxidase-like activity can be further enhanced by modifying the copper phosphate, for example, by introducing phytic acid (PA), which can increase the catalytic activity approximately fourfold compared to unmodified copper phosphate. researchgate.net

Table 2: Comparison of Kinetic Parameters for Copper Phosphate-Based Nanozymes

NanozymeSubstrateK_m (mM)Key CharacteristicReference
PA/Cu₃(PO₄)₂·3H₂OH₂O₂Similar to HRPGood peroxidase-like activity, enhanced by phytic acid. bohrium.com
Ficin-copper hybrid nanoflowersH₂O₂0.1x of HRPSignificantly enhanced peroxidase-like activity (>6-fold vs. free ficin) and improved stability. nih.gov
Copper Nanozyme (CNZ)ABTSHigher than HRPMuch higher Vmax than HRP, excellent stability under extreme conditions. acs.org

K_m (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower K_m indicates a higher affinity of the enzyme for the substrate.

Environmental Remediation Technologies

This compound and related phosphate materials are being investigated for their potential in environmental cleanup, particularly for the treatment of contaminated water.

Heavy Metal Immobilization and Removal from Aqueous Systems

Phosphate-based materials are effective for the immobilization and removal of heavy metals from aqueous solutions and contaminated soils. nih.govroyalsocietypublishing.org The mechanism primarily involves a dissolution-precipitation process. nii.ac.jp Soluble phosphate materials, such as calcium hydrogen phosphate, can dissolve and then react with dissolved heavy metal ions (e.g., lead (Pb²⁺), copper (Cu²⁺), zinc (Zn²⁺)) to form new, stable, and insoluble heavy metal-phosphate precipitates. nii.ac.jpresearchgate.net

Different phosphate materials exhibit varying efficiencies for specific metals. For instance, hydroxyapatite (B223615) (HAP) and calcium phosphate (CP) have shown high removal efficiencies for both copper and zinc. nih.gov In contrast, phytic acid sodium salt hydrate (B1144303) (PAS) demonstrated excellent performance for copper removal but was less effective for zinc. nih.gov The application of phosphate amendments to contaminated soils has been shown to effectively reduce the water-soluble concentrations of heavy metals like cadmium (Cd), copper (Cu), lead (Pb), and zinc (Zn) by 84-99%. researchgate.net The effectiveness of immobilization can also depend on the physical properties of the phosphate material, such as particle size, with smaller particles generally being more effective due to a larger surface area. cabidigitallibrary.org This technology offers a promising approach for remediating heavy metal pollution in both water and soil. nih.govnih.gov

Table 3: Heavy Metal Removal from Aqueous Solutions Using Phosphate Materials

Phosphate MaterialTarget MetalRemoval EfficiencyKey FindingReference
Hydroxyapatite (HAP)Cu²⁺, Zn²⁺81.6% (Cu), 95.8% (Zn)High removal efficiency for both metals. nih.gov
Calcium Phosphate (CP)Cu²⁺, Zn²⁺66.9% (Cu), 70.4% (Zn)Effective for both copper and zinc removal. nih.gov
Phytic Acid Sodium Salt Hydrate (PAS)Cu²⁺, Zn²⁺98.8% (Cu), 1.99% (Zn)Prominent and selective removal of copper. nih.gov
Disodium (B8443419) Hydrogen Phosphate (DSHP)Cu, Pb, ZnUp to 68% (Cu), 35.6% (Pb), 73.4% (Zn)Effective in immobilizing metals in contaminated soil. nih.gov

Remediation of Contaminated Soil and Groundwater

Phosphate-based technologies are also applied to the in-situ remediation of contaminated soil and groundwater. The goal is to immobilize heavy metals, reducing their bioavailability and mobility in the environment. cdnsciencepub.comresearchgate.netepa.gov

Phosphate amendments can transform reactive and bioavailable heavy metal fractions into more stable forms. cdnsciencepub.com For instance, microbially induced phosphate precipitation (MIPP) is a bioremediation technique used to immobilize heavy metals like copper in soil. researchgate.net One study showed that a bacterial strain, Rahnella sp. LRP3, could produce phosphatases that release soluble phosphate, leading to the precipitation of copper as a stable copper-hydroxy-phosphate crystal. researchgate.net This process significantly decreased the content of available copper in the soil over time. researchgate.net

A study on copper-contaminated soil and groundwater demonstrated that a composite material of hydroxyapatite/calcium silicate (B1173343) hydrate (HAP/C-S-H) recovered from phosphorus-rich wastewater was effective in immobilizing copper. nih.gov The material significantly decreased the acid-soluble copper fraction, which is the main contributor to biotoxicity, while increasing the more stable reducible and residual fractions. nih.gov The maximum adsorption capacity of HAP/C-S-H for copper was found to be 138 mg/g. nih.gov

Remediation AgentTarget Contaminant(s)Removal/Immobilization EfficiencyReference(s)
Phosphate-amended soilPb, Zn, Cd in groundwater96.4% (Pb), 44.6% (Zn), 49.2% (Cd) researchgate.net
Rahnella sp. LRP3 (MIPP)DTPA-Cu in soil75.8% reduction after 30 days researchgate.net
HAP/C-S-HLeachable copper in soil76.3% immobilization after 28 days nih.gov
Calcined Phosphate (CP)Pb²⁺, Cu²⁺, Zn²⁺ in aqueous solutionAdsorption capacity at pH 5: 85.6 mg/g (Pb²⁺), 29.8 mg/g (Cu²⁺), 20.6 mg/g (Zn²⁺) nih.gov

Sustainable Approaches Using Recovered Phosphate Materials (e.g., Hydroxyapatite/Calcium Silicate Hydrate)

A key aspect of modern remediation strategies is sustainability, which includes the use of recovered or waste-derived materials. Recovered phosphate materials, such as hydroxyapatite (HAp) derived from various sources, are being explored for environmental applications. nih.govmdpi.compnas.orgresearchgate.net

For example, a composite of hydroxyapatite and calcium silicate hydrate (HAP/C-S-H) recovered from phosphorus-rich wastewater has been successfully used to remediate soil and groundwater contaminated with copper. nih.gov This approach not only cleans up the contaminated site but also provides a value-added application for a waste product, contributing to a circular economy. nih.gov Similarly, Apatite II™, a material made from processed fish bones, has been used for phosphate-induced metal stabilization (PIMS), effectively binding metals like cadmium, zinc, and lead. epa.gov

The development of materials like the Phosphate Elimination and Recovery Lightweight (PEARL) membrane, a nanocomposite that can selectively recover phosphate from contaminated waters, further highlights the move towards sustainable remediation. nih.govpnas.orgresearchgate.net

Phytoremediation Strategies for Metal-Contaminated Lands

Phytoremediation is an eco-friendly and cost-effective approach that uses plants to clean up contaminated environments. researchgate.netscirp.org The effectiveness of phytoremediation can be enhanced by the application of phosphate amendments. researchgate.netfrontiersin.org

Phosphates can have a dual effect in phytoremediation: they can either mobilize or immobilize potentially toxic metals in the soil, depending on the specific conditions. researchgate.net In some cases, phosphates are used to reduce the bioavailability of heavy metals, thereby decreasing their toxicity to plants and allowing for better growth and ground cover. frontiersin.org This approach, known as phytostabilization, aims to contain the contaminants in the soil. scirp.org

Conversely, in phytoextraction, the goal is to enhance the uptake of metals by plants. While not the primary role of phosphates, their application can influence soil properties and plant health, which indirectly affects metal uptake. researchgate.net The addition of phosphorus-loaded biochar has been shown to enhance the retention of heavy metals like cadmium, chromium, and lead in plant organs, indicating an increase in metal immobilization efficiencies when phytoremediation is assisted with such materials. acs.org

Advanced Materials Development

The unique chemical and physical properties of this compound and related compounds make them candidates for the development of advanced materials with specialized applications.

Nonlinear Optical (NLO) Materials Research

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are crucial for applications in optical communications, optical computing, and frequency conversion. nih.govmdpi.com

Copper complexes, in general, have been investigated for their NLO properties. nih.govsciopen.combohrium.com The design of new metal complexes with strong NLO susceptibilities is an active area of research. bohrium.com The versatility of copper in forming complexes with various ligands and in different oxidation states allows for the tuning of their electronic and, consequently, their NLO properties. bohrium.com

While direct research on the NLO properties of "this compound" is not extensively documented in the provided context, the broader field of copper-containing materials shows significant promise. For instance, studies on copper(I) complexes have demonstrated large second-order NLO responses. mdpi.com The Z-scan technique is a common method used to characterize the NLO properties of materials, including nonlinear absorption and refraction. nih.gov Research on materials like KTiOPO₄ (KTP), which has been irradiated with copper ions, points to the role of copper in modifying the properties of NLO crystals. acs.org The development of copper nanoclusters and other copper-based materials continues to be a promising avenue for new NLO materials. sciopen.com

Thermal Management Materials (e.g., Thermal Insulation Composites)

This compound and related copper phosphate compounds are under investigation for their potential in thermal management, particularly as components in thermal insulation materials and fire retardants. These materials exhibit favorable thermal stability and low thermal conductivity, properties essential for high-temperature applications.

Research into copper phosphate-based thermal insulation materials has demonstrated their effectiveness. By mixing aluminum hydroxide (B78521) dissolved in phosphoric acid with copper(II) oxide (CuO) filler, a material with P–O–H polycondensation and –O–Cu–O– ion-bonded bridges is formed. acs.orgresearchgate.net These composites show good thermal stability, with thermal weight losses at 900 °C being less than 5% for optimized compositions. nih.gov The thermal conductivities of these materials are in the range of 0.656–1.824 W/(m·K), which is low and suitable for insulation. acs.orgresearchgate.net The addition of ceramic fillers like Al₂O₃, SiC, ZrC, and Cr₂O₃ can further modify these properties, generally improving high-temperature stability while slightly increasing thermal conductivity. acs.org For instance, adding ceramic fillers to a copper phosphate matrix was found to increase the thermal conductivity from a base of 0.872 W/(m·K). nih.gov

In a different approach, a nano-crystallite mixture of Cu₃(PO₄)₂·0.13(NH₄)₂SO₄ has been synthesized and studied for its thermal energy conservation properties. ias.ac.in This material exhibits a maximum specific heat capacity (Cp) of 1.20 J g⁻¹ K⁻¹ at 327.35 K. ias.ac.in When incorporated as a 2.22% mixture into a wall care putty composite, the Cp value increased to 2.11 J g⁻¹ K⁻¹ at a lower temperature of 284.81 K, indicating its potential for heat storage in building materials. ias.ac.in

Table 1: Thermal Properties of Copper Phosphate-Based Materials
Material CompositionPropertyValueReference
P–O–H polycondensation −O–Cu–O– bridgesThermal Conductivity0.656–1.824 W/(m·K) acs.org
Copper phosphate insulation (Cu/Al molar ratio 20/1)Thermal Conductivity0.872 W/(m·K) nih.gov
Copper phosphate insulation (Cu/Al molar ratio 20/1)Thermal Weight Loss (at 900 °C)< 5% nih.gov
Cu₃(PO₄)₂·0.13(NH₄)₂SO₄ (nanocrystallite mixture)Specific Heat Capacity (Cp)1.20 J g⁻¹ K⁻¹ at 327.35 K ias.ac.in
Composite (2.22% Cu₃(PO₄)₂·0.13(NH₄)₂SO₄ in putty)Specific Heat Capacity (Cp)2.11 J g⁻¹ K⁻¹ at 284.81 K ias.ac.in

Energy Storage Applications: Supercapacitor Electrode Materials

Copper phosphate nanomaterials are emerging as promising electrode materials for supercapacitors, a type of energy storage device known for high power density and long cycle life. researchgate.net Their rich redox activity and high theoretical capacitance make them attractive alternatives to traditional carbon-based materials or metal oxides. researchgate.net

Research has demonstrated the high performance of copper phosphate electrodes. Nanomaterials of copper phosphate (Cu₃(PO₄)₂) synthesized via a sonochemical method have achieved a remarkable specific capacity of 443.86 C g⁻¹ at a current density of 1.4 A g⁻¹. researchgate.net When this material was used as the positive electrode in an asymmetric supercapacitor device, it delivered a high energy density of 51.2 Wh kg⁻¹ and a power density of 6800 W kg⁻¹, showcasing its potential for high-performance energy storage. researchgate.net The device also exhibited excellent stability, retaining 93.45% of its initial capacity after 1000 charge-discharge cycles. researchgate.net

In another study, a nano-hybrid of copper phosphide decorated with three-dimensional graphene (Cu₃P@3DG) exhibited a specific capacitance of 1,095.85 F/g at a scan rate of 10 mV/s. frontiersin.org An asymmetric supercapacitor built with this material showed a specific capacity of 108.78 F/g, an energy density of 8.23 Wh/kg, and a power density of 439.6 W/kg. frontiersin.org

Bimetallic phosphates have also been explored. A nickel-copper phosphate (Ni₁.₆₂Cu₁.₃₅(PO₄)₂·H₂O) thin film demonstrated a high specific capacitance of 711 F g⁻¹ at 1.5 A g⁻¹. researchgate.net A hybrid aqueous supercapacitor using this material achieved a specific energy of 30 Wh kg⁻¹ at a specific power of 1.27 kW kg⁻¹. researchgate.net These findings highlight the significant role that copper phosphate and its derivatives can play in advancing next-generation energy storage systems. researchgate.netfrontiersin.org

Table 2: Electrochemical Performance of Copper Phosphate-Based Supercapacitor Electrodes
Electrode MaterialSpecific Capacity / CapacitanceEnergy DensityPower DensityReference
Cu₃(PO₄)₂ (sonochemically synthesized)443.86 C g⁻¹ (at 1.4 A g⁻¹)51.2 Wh kg⁻¹6800 W kg⁻¹ researchgate.net
Ni₁.₆₂Cu₁.₃₅(PO₄)₂·H₂O711 F g⁻¹ (at 1.5 A g⁻¹)30 Wh kg⁻¹1.27 kW kg⁻¹ researchgate.net
Cu₃P@3DG108.78 F/g8.23 Wh kg⁻¹439.6 W/kg frontiersin.org
All-solid-state SC with Ni-Cu phosphate52 F g⁻¹ (at 0.6 A g⁻¹)18.53 Wh kg⁻¹1.64 kW kg⁻¹ researchgate.net

Inorganic Pigments and Color Characteristics

Copper phosphates are recognized for their use as inorganic pigments, valued for their distinct coloration, chemical stability, and high thermal stability. chemiis.com These compounds can produce a range of colors from blue-green to vivid yellow-green, depending on the specific chemical composition and crystal structure.

Copper(II) phosphate (Cu₃(PO₄)₂) is typically known as a blue-green or turquoise-colored solid that is highly insoluble in water. chemiis.comontosight.ai This insolubility and colorfastness make it a suitable pigment for applications in ceramics, paints, and coatings. chemiis.com

Research into the synthesis of various copper(II) phosphate compounds has revealed a palette of potential pigment colors. For example, the thermal treatment of copper(II) hydroxyphosphate (Cu₂(PO₄)OH) at 600°C yields Cu₄(PO₄)₂O, a compound with a vivid yellow-green color. researchgate.net Colorimetric analysis of this pigment shows a high excitation purity (Pe) of 34.5% and a dominant wavelength (λd) of 554.9 nm. researchgate.net Similarly, heating Cu₅(PO₄)₂(OH)₄ leads to the formation of Cu₅(PO₄)₂O₂, which exhibits a brilliant yellow-green hue (Pe: 50.1%, λd: 557.5 nm). researchgate.net

Other synthesized copper phosphates also show promise as pigments:

Cu₂(PO₄)OH , when synthesized under specific conditions, appears as a pale grayish-yellow-green (Y: 57.p%, λd: 557.7 nm). researchgate.net

KCuPO₄·H₂O is a light blue crystalline solid (Y: 48.9%, λd: 480.4 nm). researchgate.net

The development of new ceramic pigments based on apatite structures containing copper ions has also been reported, which produce brilliant colors even with a small amount of divalent copper. mpg.de Efforts have also been made to improve the acid and base resistance of copper phosphate pigments by incorporating other elements, such as lanthanum, to enhance their durability for various applications. scirp.orgscirp.org

Table 3: Color Characteristics of Various Copper Phosphate Pigments
CompoundColor DescriptionLightness (Y %)Dominant Wavelength (λd nm)Excitation Purity (Pe %)Reference
Cu₄(PO₄)₂OVivid Yellow-Green32.4%554.9 nm33.8% researchgate.net
Cu₅(PO₄)₂O₂Brilliant Yellow-Green-557.5 nm50.1% researchgate.net
Cu₂(PO₄)OHPale Grayish-Yellow-Green57.p%557.7 nm- researchgate.net
KCuPO₄·H₂OLight Blue48.9%480.4 nm- researchgate.net
Cu₃(PO₄)₂Blue-Green / Turquoise--- chemiis.comontosight.ai

Molecular Magnetism and Spin Interactions in Polynuclear Complexes

Polynuclear copper(II) complexes bridged by phosphate and hydrogen phosphate ligands are of significant interest in the field of molecular magnetism. The geometry of the Cu-O-P-O-Cu linkage plays a crucial role in mediating magnetic exchange interactions between the copper(II) (Cu²⁺) centers, which possess a spin of S=1/2. These interactions can be either antiferromagnetic (spins align in opposition) or ferromagnetic (spins align in parallel).

Studies on various hydrothermally synthesized copper(II) phosphate complexes reveal that the magnetic behavior is highly dependent on the specific structure. In many cases, O-P-O bridges connect the cupric centers, leading to antiferromagnetic coupling. semanticscholar.orgrsc.org For instance, in a series of phosphate-bridged copper(II) hybrid compounds, temperature-dependent magnetic susceptibility measurements indicated antiferromagnetic behavior. semanticscholar.orgrsc.org The strength of this interaction is quantified by the magnetic exchange coupling constant, J. Negative J values signify antiferromagnetic coupling. In one study, fitting the magnetic data to a spin-dimer model yielded J values of -8.0 cm⁻¹, -28.8 cm⁻¹, and -29.0 cm⁻¹ for three different dinuclear copper complexes. semanticscholar.orgrsc.org

In another polymeric compound, [Cu(PO₄H₂)(C₁₁H₇N₂O₂)]n, where copper units are linked by doubly protonated phosphate groups, the magnetic behavior was described using an alternating chain model, resulting in a J value of -3.32 cm⁻¹. acs.org Similarly, weak antiferromagnetic interactions were observed in two other novel polynuclear and tetranuclear Cu(II) compounds with mixed HₓPO₄⁽³⁻ˣ⁾⁻ bridges. researchgate.net

Conversely, ferromagnetic interactions can also be engineered. Research on a dinuclear copper(II) complex, {[Cu₂(bipy)₂(μ-OH)₂(HPO₄)(H₂O)]·4H₂O}, showed that hydrogen bonding involving the hydrogenphosphate ligand influenced the geometry of the bis-μ-hydroxo bridges, resulting in the strongest ferromagnetic coupling reported for that particular structural core. psu.edursc.org Another study on Cs₂Cu₃P₄O₁₄, which contains trimeric copper units, revealed a weak ferromagnetic transition at approximately 14 K. nih.gov These findings demonstrate that subtle changes in the coordination environment and bridging ligands, including hydrogen phosphate, can precisely tune the magnetic properties of polynuclear copper complexes.

Table 4: Magnetic Properties of Selected Polynuclear Copper Phosphate Complexes
CompoundMagnetic BehaviorCoupling Constant (J) / Weiss Constant (θ)Reference
Cu₂(phen)₂(H₂O)₂(H₂PO₄)₂₂·2H₂OAntiferromagneticJ = -8.0 cm⁻¹ semanticscholar.orgrsc.org
[(Cu₂bipy₂)₂(V₄O₉)(PO₄)₂(HPO₄)(H₂P₂O₇)]n·nH₂OAntiferromagneticJ = -28.8 cm⁻¹ semanticscholar.orgrsc.org
[Cu₂(bipy)₂(VO₂)₂(PO₄)₂]nAntiferromagneticJ = -29.0 cm⁻¹ semanticscholar.orgrsc.org
[Cu(PO₄H₂)(C₁₁H₇N₂O₂)]nAntiferromagneticJ = -3.32 cm⁻¹ acs.org
[Cu₂(dpa)₂(V₂P₂O₁₂)]nCurie-Weiss Paramagnetθ = -23 K semanticscholar.org
Cs₂Cu₃P₄O₁₄Ferromagnetic TransitionTc ≈ 14 K nih.gov

Compound Names Mentioned in This Article

Future Research Directions and Emerging Paradigms

Integration of Multi-functional Properties in Single Copper Hydrogen Phosphate (B84403) Systems

A significant frontier in materials science is the development of single-material systems that possess multiple, often synergistic, functionalities. Copper hydrogen phosphate is a promising candidate for this paradigm, moving beyond single-use applications toward integrated "all-in-one" solutions.

Recent research has demonstrated the potential of composite materials incorporating this compound (CuHP) to exhibit a range of therapeutic effects. For instance, a CuHP composite hydrogel has been developed that showcases pH-sensitive, multi-enzymatic activities. oup.com This single system integrates antibacterial, antioxidant, and osteogenic properties, making it a promising candidate for complex medical treatments like diabetic periodontitis. oup.com At neutral pH, the hydrogel exhibits catalase-like activity, which provides antioxidant capabilities. Concurrently, the continuous release of copper ions from the hydrogel enhances its antimicrobial and bone-regenerating (osteogenic) functions. oup.com

Future work will likely focus on embedding an even wider array of functionalities into this compound-based materials. This could include integrating catalytic activity with sensing capabilities, or combining specific electronic properties with biocompatibility for advanced bio-integrated devices. The goal is to create sophisticated materials where different properties can be triggered on demand by external stimuli such as pH, light, or temperature.

Table 1: Multi-functional Properties of a this compound (CuHP) Composite Hydrogel

Property Functionality Mechanism of Action Potential Application
Antibacterial Inhibits bacterial growth Continuous release of copper ions Treatment of infections (e.g., periodontitis) oup.com
Antioxidant Reduces oxidative stress Catalase-like enzymatic activity at neutral pH Mitigating cellular damage in inflammatory conditions oup.com
Osteogenic Promotes bone regeneration Synergistic effect of released copper ions Bone tissue engineering and treatment of bone defects oup.com

| pH-Sensitive | Multi-enzymatic activities at varying pH levels | pH-responsive material matrix | Targeted therapy in environments with specific pH ranges |

Rational Design and Tunable Synthesis of Novel this compound Architectures

The properties of this compound are intrinsically linked to its structure at the atomic and nanoscale levels. Therefore, the ability to rationally design and synthesize novel architectures with precise control over composition, crystal structure, size, and morphology is a key research direction.

The known structure of copper(II) hydrogenphosphate, CuHPO₄, is rhombohedral, featuring distorted PO₄ tetrahedra linked by copper atoms to form 12-membered rings. researchgate.netnih.govsemanticscholar.org This unique structure serves as a template that can be modified. Future synthesis strategies will move beyond traditional methods, which involve mixing phosphoric acid and copper oxide, toward more sophisticated techniques. researchgate.netnih.gov

Drawing inspiration from research on related copper compounds, such as copper phosphides and chalcogenides, will be crucial. For example, direct wet-chemical synthesis methods allow for the tuning of reaction parameters like temperature and time to selectively produce different stoichiometries (e.g., Cu₃P vs. CuP₂). mdpi.com Similarly, colloidal chemical methods and cation exchange strategies used for copper chalcogenide nanocrystals could be adapted to create this compound nanomaterials with controlled morphologies and crystal facets. jos.ac.cn The goal is to establish clear structure-property relationships that allow for the a priori design of materials with desired catalytic, electronic, or biomedical functions.

In-situ and Operando Characterization for Advanced Mechanistic Insights into Reactivity

To unlock the full potential of this compound in applications like catalysis, a deep understanding of its reactive mechanisms is essential. Traditional characterization of materials before and after a reaction (ex-situ) often misses crucial, transient intermediate states. The future lies in the application of in-situ and operando characterization techniques, which allow scientists to observe the material's structural and electronic changes under actual reaction conditions. iapchem.orgresearchgate.netaip.org

These advanced methods provide real-time insights into the dynamic processes occurring at the material's surface. aip.org Techniques that could be applied to study this compound systems include:

In-situ X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) to track the oxidation states of copper and other elements during a reaction.

In-situ/Operando X-ray Diffraction (XRD) to monitor changes in the crystal structure under catalytic conditions. iapchem.orgresearchgate.net

In-situ/Operando Raman and Infrared (IR) Spectroscopy to identify adsorbed intermediate species on the catalyst surface, providing direct evidence for reaction pathways. iapchem.orgacs.org

Electrochemical Scanning Tunneling Microscopy (EC-STM) to visualize the atomic-scale surface morphology of an electrode in real-time during electrocatalysis. iapchem.org

By employing these techniques, researchers can unravel complex reaction mechanisms, identify the true active sites, and understand deactivation pathways, which is critical for designing more efficient and robust materials.

Upscaling and Industrial Relevance of this compound Synthesis and Applications

For any promising material to make a real-world impact, its synthesis must be scalable, cost-effective, and environmentally benign. A significant future research direction for this compound will be the transition from laboratory-scale synthesis to industrially relevant production volumes. This involves optimizing reaction conditions, exploring continuous flow synthesis methods, and utilizing readily available, inexpensive precursors.

Furthermore, demonstrating the material's performance under industry-relevant conditions is crucial. For catalytic applications, this means achieving high stability and activity at high throughputs and over extended periods. For example, in electrocatalysis, maintaining performance at high current densities is a key benchmark for industrial feasibility. acs.org

The industrial relevance of this compound will also be assessed through a comprehensive life cycle assessment (LCA). This analysis evaluates the environmental impact of the material from raw material extraction to final disposal or recycling. nih.gov Key factors in the LCA for a copper-based material include the energy consumption during synthesis and the environmental footprint of copper mining and processing, which are primarily driven by electricity, diesel, and explosives use. nih.gov

Addressing Challenges in Material Stability, Performance Longevity, and Environmental Impact

Long-term stability and performance are paramount for the practical application of any material. For copper-based materials, including this compound, deactivation through processes like sintering, leaching, or surface restructuring is a significant challenge. rsc.org Future research must focus on strategies to enhance the stability and longevity of these materials. This could involve:

Alloying or Doping: Introducing other elements into the this compound structure to improve its thermal and chemical stability.

Surface Modification: Coating the material with a protective layer that prevents degradation without compromising its active sites.

Support Interactions: Anchoring this compound nanoparticles on robust support materials to prevent agglomeration.

The environmental impact of using copper-based materials is another critical consideration. While copper is an essential element, its release into the environment can be toxic to aquatic organisms. internationalcopper.org The bioavailability and toxicity of copper are highly dependent on its chemical form and the local environmental chemistry. internationalcopper.org Future research will need to design this compound materials that minimize copper leaching. Furthermore, understanding the interaction between phosphates and copper toxicity is important, as nutrient levels in ecosystems can modulate the toxicological response of organisms to copper. nih.gov Developing robust recycling protocols for spent this compound materials will be essential for creating a sustainable material lifecycle.

Exploration of New Application Frontiers Based on Unique Structural and Electronic Features

The distinctive properties of this compound open doors to a wide range of new and exciting applications beyond its current uses. Its unique rhombohedral crystal structure, featuring 12-membered rings, could be exploited for applications in separation science or as a host for specific guest molecules. researchgate.netsemanticscholar.org

Emerging application frontiers for copper phosphate-based materials include:

Clean Energy Conversion: Copper phosphides and related materials have shown promise as electrocatalysts for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are the two half-reactions of water splitting for green hydrogen production. mdpi.comacs.orgresearchgate.net The electronic structure of this compound could be tailored for similar catalytic activities.

Hydrocarbon Activation: Copper phosphate nanostructures have been investigated as catalysts for the direct oxidation of methane (B114726) to more valuable chemicals like formaldehyde (B43269). acs.org This is a highly sought-after reaction for utilizing natural gas reserves more efficiently.

Environmental Remediation: The catalytic and adsorptive properties of this compound could be harnessed for the degradation of pollutants in water or air.

Biomedical Devices and Theranostics: Building on the demonstrated biocompatibility and multi-functional therapeutic properties, new frontiers could include its use in diagnostic sensors, drug delivery vehicles, and advanced tissue engineering scaffolds. oup.com

The exploration of these new frontiers will be driven by a synergistic approach combining computational materials design, advanced synthesis, and a fundamental understanding of the material's unique structural and electronic characteristics.

Q & A

Q. What are the standard methodologies for synthesizing copper hydrogen phosphate, and how do reaction conditions influence crystal structure?

this compound is typically synthesized via wet-chemical methods, such as reacting copper sulfate with ammonium phosphate under controlled pH and temperature. For example, stoichiometric mixing of CuSO₄ and (NH₄)₂HPO₄ at 60–80°C yields Cu₃(PO₄)₂·nH₂O, with pH adjustments (5–7) critical to avoid impurities like Cu(OH)₂ . Characterization via XRD and TEM confirms phase purity and morphology, while FT-IR identifies phosphate bonding modes . Variations in reagent ratios or annealing temperatures (e.g., 200–400°C) alter crystallinity and hydration states, impacting catalytic or sorption properties .

Q. How can researchers validate the purity and composition of synthesized this compound?

Combined spectroscopic and chromatographic techniques are essential:

  • XRD identifies crystalline phases and detects impurities like CuO or unreacted precursors .
  • ICP-OES/GF-AAS quantifies Cu and P ratios, with detection limits as low as 0.45 µg/L for Cu²⁺ .
  • FT-IR verifies PO₄³⁻ vibrational bands (~1,000 cm⁻¹) and hydroxyl groups from hydration .
    Cross-validation with elemental analysis (e.g., CHNS) ensures stoichiometric accuracy .

Q. What are the primary applications of this compound in material science?

Its applications include:

  • Catalysis : Acts as a co-catalyst in hydrogen evolution reactions (HER) due to redox-active Cu centers .
  • Sensors : Phosphate groups enable selective binding to biomolecules (e.g., DNA) or metal ions in electrochemical sensors .
  • Sorption : High phosphate-binding capacity (up to 2000 mg P/g) via Langmuir isotherm models, useful in environmental remediation .

Advanced Research Questions

Q. How do this compound’s catalytic mechanisms vary across redox reactions, and how can these be optimized?

In HER, Cu²⁺/Cu⁺ redox couples facilitate electron transfer, but efficiency depends on:

  • Surface area : Nanostructuring via sol-gel methods enhances active sites .
  • pH : Activity peaks in mildly acidic conditions (pH 5–6), avoiding Cu(OH)₂ precipitation .
    Advanced techniques like in-situ XAS or DFT modeling elucidate intermediate species and active site geometries . Contradictions in reported turnover frequencies (e.g., 10⁻³ vs. 10⁻² s⁻¹) often stem from differences in synthesis protocols or electrolyte composition .

Q. What experimental designs address discrepancies in phosphate sorption capacities reported for this compound?

Sorption capacity (e.g., 150–2000 mg P/g) varies due to:

  • Particle size : Smaller nanoparticles (<100 nm) show higher capacity via BET surface area analysis .
  • Competing ions : Ca²⁺ or Mg²⁺ in solution reduce efficiency, requiring ion-selective studies .
    Methodological standardization (e.g., 24-h equilibration, 0.45 µm filtration) and Langmuir/Freundlich model fitting improve reproducibility . Box-Behnken design optimizes parameters like pH and initial P concentration .

Q. How can this compound’s biocompatibility and cytotoxicity be systematically evaluated for biomedical applications?

Key steps include:

  • In-vitro assays : MTT tests on cell lines (e.g., HeLa) to assess IC₅₀ values, with phosphate buffer controls to isolate Cu²⁺ toxicity .
  • DNA interaction studies : Gel electrophoresis detects strand breaks induced by ROS generation under UV irradiation .
  • Surface modification : Coating with silica or polymers reduces cytotoxicity while retaining catalytic activity .

Q. What advanced characterization techniques resolve structural ambiguities in this compound complexes?

  • EXAFS : Probes Cu-O and P-O bond distances to distinguish between monodentate/bidentate phosphate coordination .
  • In-situ XRD/TGA : Tracks phase transitions during thermal treatment (e.g., dehydration at 150°C) .
  • HR-TEM with EDS : Maps elemental distribution and identifies amorphous vs. crystalline regions .

Methodological Guidance

Q. How should researchers design experiments to mitigate interference from coexisting ions in this compound studies?

  • Ion-exchange pre-treatment : Use chelating resins (e.g., Dowex) to remove Ca²⁺/Mg²⁺ before sorption experiments .
  • Masking agents : EDTA or citric acid sequesters interfering ions in spectroscopic analyses .

Q. What statistical approaches are recommended for optimizing synthesis or application parameters?

  • Response Surface Methodology (RSM) : Box-Behnken design minimizes experimental runs while maximizing parameter interactions (e.g., pH, temperature, reagent ratio) .
  • Multivariate regression : Correlates XRD peak intensities with catalytic activity to identify dominant crystallographic features .

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